molecular formula C11H13NO4 B8669852 Methyl 4-(2-nitrophenyl)butanoate CAS No. 22824-20-0

Methyl 4-(2-nitrophenyl)butanoate

Cat. No.: B8669852
CAS No.: 22824-20-0
M. Wt: 223.22 g/mol
InChI Key: BXLRVOCJXZLXBD-UHFFFAOYSA-N
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Description

Methyl 4-(2-nitrophenyl)butanoate is an aromatic ester featuring a nitro group at the ortho position of the phenyl ring and a methyl ester moiety. For instance, describes its hydrogenation to Methyl 4-(4-aminophenyl)butanoate using Pd/C under hydrogen, highlighting its role as a precursor in amine synthesis . The nitro group's ortho substitution likely influences electronic and steric properties, distinguishing it from para-substituted isomers like Methyl 4-(4-nitrophenyl)butanoate (CAS 20637-02-9), which has extensive patent literature in pharmaceuticals and materials science .

Properties

CAS No.

22824-20-0

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 4-(2-nitrophenyl)butanoate

InChI

InChI=1S/C11H13NO4/c1-16-11(13)8-4-6-9-5-2-3-7-10(9)12(14)15/h2-3,5,7H,4,6,8H2,1H3

InChI Key

BXLRVOCJXZLXBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Nitro Substitution

  • Methyl 4-(4-Nitrophenyl)butanoate (CAS 20637-02-9) Structure: Para-nitro substitution on the phenyl ring. Applications: Cited in patents for drug intermediates and polymer synthesis . Synthesis: Prepared via esterification of 4-(4-nitrophenyl)butanoic acid, as inferred from methods in and . Reactivity: Reduced to Methyl 4-(4-aminophenyl)butanoate under catalytic hydrogenation .
  • Reactivity: suggests it coexists with the para isomer in mixtures, but selective hydrogenation may favor para-nitro reduction due to steric or electronic factors .

Ester Chain Length and Substituent Variations

  • Ethyl 3-(4-Nitrophenyl)propanoate (CAS 7116-34-9) Structure: Shorter ester chain (propanoate vs. butanoate) and ethyl ester group. Similarity: Structural similarity score of 0.94 () . Impact: Reduced chain length may decrease lipophilicity, affecting bioavailability in pharmaceutical contexts.
  • Methyl 4-(3-Nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4) Structure: Meta-nitro substitution and a ketone group at the β-position. Similarity: Score of 0.93 () . Reactivity: The ketone moiety introduces additional sites for nucleophilic attack, differentiating it from Methyl 4-(2-nitrophenyl)butanoate.

Functional Group Analogs

  • Methyl 4-(4-Aminophenyl)butanoate (CAS 20637-09-6) Structure: Amino group replaces nitro at the para position. Applications: Likely used in dyes or polymers due to the amine's nucleophilicity. Synthesis: Derived from nitro precursors via hydrogenation () .
  • Methyl 4-(Hydroxyimino)butanoate Structure: Hydroxyimino group instead of nitrophenyl () . Properties: Polar functional group enhances water solubility compared to nitro-substituted analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituent Position Key Functional Groups Similarity Score Notable Properties/Applications
This compound Not Provided C₁₁H₁₃NO₄ Ortho-nitro Nitro, Ester N/A Precursor for amine synthesis
Methyl 4-(4-Nitrophenyl)butanoate 20637-02-9 C₁₁H₁₃NO₄ Para-nitro Nitro, Ester 0.96 Pharmaceutical intermediates
Ethyl 3-(4-Nitrophenyl)propanoate 7116-34-9 C₁₁H₁₃NO₄ Para-nitro Nitro, Ethyl Ester 0.94 Shorter chain, lower lipophilicity
Methyl 4-(3-Nitrophenyl)-3-oxobutanoate 1032507-14-4 C₁₁H₁₁NO₅ Meta-nitro, β-ketone Nitro, Ketone, Ester 0.93 Enhanced reactivity via ketone group
Methyl 4-(4-Aminophenyl)butanoate 20637-09-6 C₁₁H₁₅NO₂ Para-amino Amine, Ester N/A Dye/polymer precursor

Research Findings and Key Observations

Functional Group Impact : Nitro groups enhance electrophilicity, making these compounds versatile intermediates for further derivatization (e.g., reduction to amines) .

Synthetic Utility: Ethyl esters (e.g., Ethyl 3-(4-nitrophenyl)propanoate) offer tunable lipophilicity for specific applications, while ketone-containing analogs expand reactivity profiles .

Preparation Methods

Oxidation of 4-(2-Nitrophenyl)-1-Butanol

The most direct route involves oxidizing 4-(2-nitrophenyl)-1-butanol to 4-(2-nitrophenyl)butanoic acid, followed by esterification. Source details a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation protocol for analogous compounds. In this method:

  • Reagents : Sodium chlorite (NaClO2\text{NaClO}_2), sodium hypochlorite (NaOCl\text{NaOCl}), and TEMPO catalyst.

  • Conditions : A biphasic system of acetonitrile and phosphate buffer (pH ~9.8) at 20–25°C.

The alcohol is dissolved in acetonitrile with TEMPO, followed by sequential addition of NaClO2\text{NaClO}_2 and NaOCl\text{NaOCl}. The reaction proceeds via a nitroxyl radical mechanism, selectively oxidizing the primary alcohol to the carboxylic acid. After 16 hours, the mixture is acidified to pH 3 with HCl, precipitating the crude acid. Filtration and washing with methyl tert-butyl ether (MTBE) yield 4-(2-nitrophenyl)butanoic acid.

Key Optimization Parameters:

  • Temperature Control : Maintaining 0–10°C during acidification ensures high-purity precipitation.

  • Catalyst Loading : TEMPO at 7 mol% relative to the substrate balances cost and efficiency.

Esterification with Methanol

The acid is esterified using methanol under acidic conditions. Source demonstrates this step for related nitroaromatic acids:

  • Reagents : Methanol, concentrated H2SO4\text{H}_2\text{SO}_4.

  • Conditions : Reflux for 3 hours.

The acid is stirred in methanol with catalytic H2SO4\text{H}_2\text{SO}_4, yielding the methyl ester. Post-reaction, solvent evaporation and neutralization with aqueous NaOH\text{NaOH} isolate the product. This method achieves yields >70% for analogous compounds.

Challenges:

  • Nitro Group Stability : Prolonged exposure to strong acids may cause partial reduction of the nitro group.

  • Byproduct Formation : Dimethyl sulfate generation necessitates careful neutralization.

Nitration of Methyl 4-Phenylbutanoate

Regioselective Nitration

Introducing the nitro group after esterification is feasible but requires precise control. Nitration of methyl 4-phenylbutanoate with mixed HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 typically favors para-substitution due to the ester’s electron-withdrawing effect. Achieving ortho selectivity (as in the target compound) demands directed nitration strategies:

Directed Ortho-Metalation (DoM)

  • Reagents : LDA\text{LDA} (lithium diisopropylamide), NO2+\text{NO}_2^+ sources.

  • Conditions : -78°C in THF, followed by quenching with NO2BF4\text{NO}_2\text{BF}_4.

The ester’s carbonyl group directs deprotonation at the ortho position, enabling nitration. However, this method is less practical for large-scale synthesis due to cryogenic conditions and sensitive intermediates.

Friedel-Crafts Alkylation Limitations

The nitro group’s strong deactivation renders Friedel-Crafts alkylation ineffective for post-nitration chain elongation.

Alkylation-Nitration Sequential Route

Malonate Alkylation

Source outlines a malonate-based synthesis for nitroaryl butanoates:

  • Alkylation : Dimethyl malonate reacts with 2-nitrobenzyl bromide in THF using tt-BuOK as a base.

  • Hydrolysis/Decarboxylation : The alkylated malonate is hydrolyzed to the diacid, then decarboxylated to 4-(2-nitrophenyl)butanoic acid.

  • Esterification : As in Section 1.2.

Advantages:

  • Flexibility : Adjusting the alkylating agent tailors chain length.

  • High Yields : Decarboxylation achieves >80% conversion for analogous structures.

Limitations:

  • Multi-Step Process : Requires purification after each step.

  • Nitro Group Compatibility : Alkylation conditions must avoid nitro reduction.

Comparative Analysis of Methods

Method Yield Key Advantages Challenges
Oxidation-Esterification65–73%Scalable, minimal byproductsRequires pure alcohol precursor
Nitration Post-Ester40–50%Direct nitro introductionPoor ortho selectivity
Malonate Alkylation55–60%Tunable chain lengthMulti-step, sensitive intermediates

Characterization and Quality Control

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.12–8.05 (m, 1H, aromatic), 7.62–7.55 (m, 2H, aromatic), 3.67 (s, 3H, OCH3_3), 2.58 (t, J=7.4J = 7.4 Hz, 2H, CH2_2), 1.95–1.85 (m, 2H, CH2_2), 1.75–1.65 (m, 2H, CH2_2).

  • 13C^{13}\text{C} NMR (126 MHz, CDCl3_3):

    • δ 172.8 (C=O), 148.2 (C-NO2_2), 134.5–123.1 (aromatic), 51.9 (OCH3_3), 33.7, 28.4, 24.1 (CH2_2) .

Q & A

Q. What are the established synthetic routes for Methyl 4-(2-nitrophenyl)butanoate, and what reaction conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via esterification of 4-(2-nitrophenyl)butanoic acid with methanol under acidic catalysis. While direct evidence for the 2-nitrophenyl isomer is limited, analogous procedures for the 4-nitrophenyl derivative (e.g., Methyl 4-(4-nitrophenyl)butanoate) achieve ~99% yield using methanol and acid catalysis . Adjustments may include optimizing stoichiometry (e.g., excess methanol), temperature (reflux conditions), and catalyst (e.g., H₂SO₄ or HCl). Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the ester.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Critical for confirming the ester group (δ ~3.6 ppm for methoxy protons) and nitro-substituted aromatic protons (δ ~7.5–8.5 ppm). The butanoate chain protons appear as multiplets (δ ~1.6–2.5 ppm) .
  • IR : Key peaks include ester C=O (~1740 cm⁻¹) and nitro group stretching (~1520 and ~1350 cm⁻¹).
  • Chromatography :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Mobile phases like acetonitrile/water (70:30) are typical for nitroaromatic esters.
  • GC-MS : Useful for verifying molecular weight (e.g., M⁺ peak at m/z ~223 for the 4-nitrophenyl analog) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:
  • DEPT-135/HSQC : To distinguish CH₃, CH₂, and CH groups in the butanoate chain.
  • NOESY/ROESY : To confirm spatial proximity of aromatic protons and nitro group orientation.
  • Solvent Variation : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
  • Synthetic Controls : Compare spectra with intermediates (e.g., free acid precursor) to isolate shifts caused by esterification .

Q. What strategies are recommended for optimizing the purity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Purification : Use flash chromatography after nitration and before esterification to remove by-products (e.g., di-nitrated analogs).
  • Reaction Monitoring : TLC (silica, hexane:ethyl acetate = 4:1) to track esterification progress.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals.
  • Analytical Validation : Cross-validate purity via HPLC (≥98% area) and elemental analysis (C, H, N ±0.3%) .

Q. How does the nitro group’s position (ortho vs. para) influence the reactivity of Methyl 4-(nitrophenyl)butanoate in photochemical studies?

  • Methodological Answer : The ortho-nitro group (2-nitrophenyl) introduces steric hindrance and electronic effects that alter photostability compared to the para isomer:
  • UV-Vis Spectroscopy : The ortho isomer may show a redshift due to conjugation disruption.
  • Quantum Yield Studies : Compare photodecomposition rates under 365 nm LED irradiation; ortho derivatives often exhibit lower yields due to reduced planarity.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict HOMO-LUMO gaps and excited-state behavior .

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